molecular formula C11H15Cl2N3O2 B13519467 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride

Cat. No.: B13519467
M. Wt: 292.16 g/mol
InChI Key: IXIDMWCKZFQMTN-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core fused with a dioxino ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine typically involves multiple steps starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
  • 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
  • 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole

Uniqueness

What sets 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine apart is its specific ethanamine substitution, which can confer unique chemical and biological properties. This substitution may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions .

Properties

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

IUPAC Name

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c12-2-1-11-13-7-5-9-10(6-8(7)14-11)16-4-3-15-9;;/h5-6H,1-4,12H2,(H,13,14);2*1H

InChI Key

IXIDMWCKZFQMTN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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